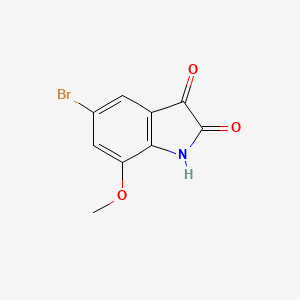
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of 7-methoxyindoline-2,3-dione. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It helps in understanding the structure-activity relationships of indole-based compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups play a crucial role in modulating the compound’s activity. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
5-Bromoindoline-2,3-dione: Lacks the methoxy group at the 7th position.
7-Methoxyindoline-2,3-dione: Lacks the bromine atom at the 5th position.
5-Methoxyindoline-2,3-dione: Has a methoxy group at the 5th position instead of bromine.
Uniqueness: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-bromo-7-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
InChI Key |
ONFYELNCLOYDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)C2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
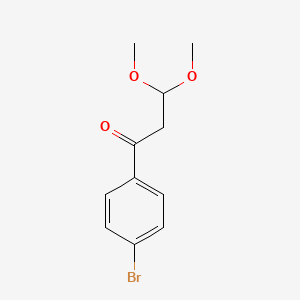
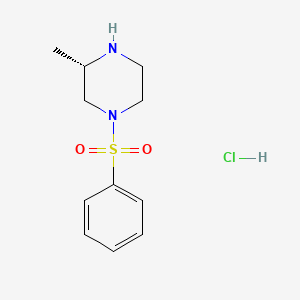
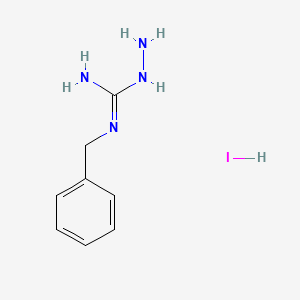
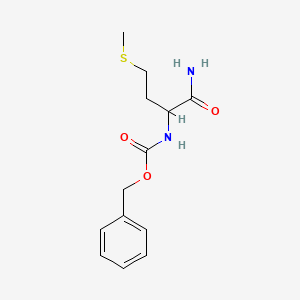
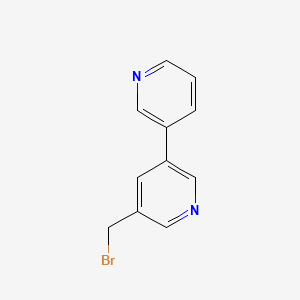
![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)
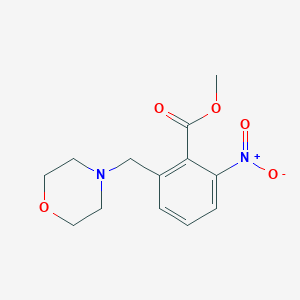
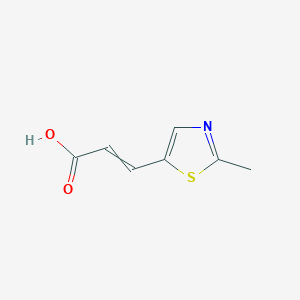
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
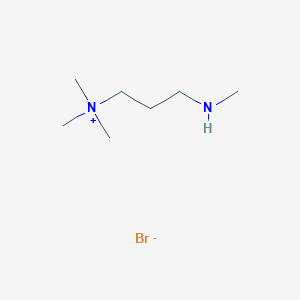
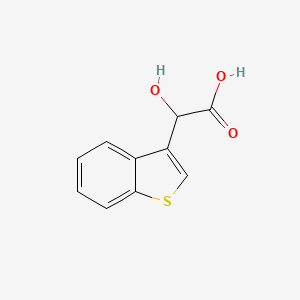
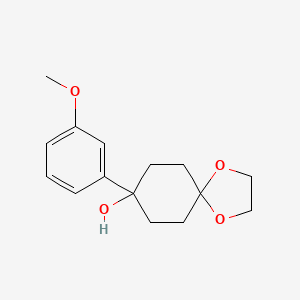
![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)
![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)
